![molecular formula C33H36ClN7O2 B2675096 N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887213-31-2](/img/no-structure.png)
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C33H36ClN7O2 and its molecular weight is 598.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. Novel derivatives have shown good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Development of Quality Control Methods for Antimalarial Agents
Quality control methods have been developed for leader compounds among derivatives of this chemical class, showing promise as antimalarial agents. These methods include solubility, identification, and assay by potentiometric titration, essential for further in-depth studies and ensuring the quality of pharmaceutical products (S. Danylchenko et al., 2018).
Evaluation for Inotropic Activity
Some derivatives have been synthesized and evaluated for positive inotropic activity, demonstrating favorable activity compared with standard drugs. This suggests potential applications in treating cardiovascular conditions by improving heart muscle contractility (Ji-Yong Liu et al., 2009).
Hypotensive Activity and α1-Adrenoceptor Antagonism
Derivatives with a piperazine component have been designed, synthesized, and shown promising α1-adrenoceptor antagonism and hypotensive activity in preclinical models. These findings are significant for developing new antihypertensive agents (Sahar Mahmoud Abou-Seri et al., 2011).
Antimicrobial Activity of Piperazine-1-Carboxamide or -Carbothioamide Derivatives
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activity, with some compounds showing potential antimicrobial activity (D. S. Babu et al., 2015).
Eigenschaften
CAS-Nummer |
887213-31-2 |
|---|---|
Molekularformel |
C33H36ClN7O2 |
Molekulargewicht |
598.15 |
IUPAC-Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C33H36ClN7O2/c1-23-7-10-25(11-8-23)22-40-32(43)27-5-3-4-6-28(27)41-30(36-37-33(40)41)13-14-31(42)35-15-16-38-17-19-39(20-18-38)29-21-26(34)12-9-24(29)2/h3-12,21H,13-20,22H2,1-2H3,(H,35,42) |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN5CCN(CC5)C6=C(C=CC(=C6)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)
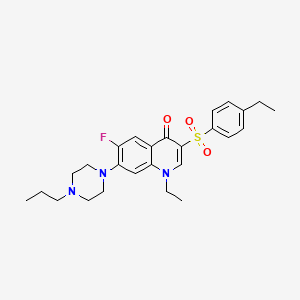
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
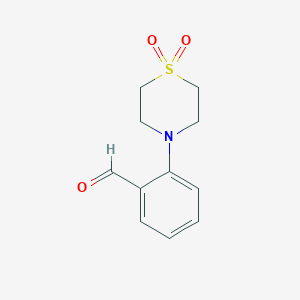


![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)
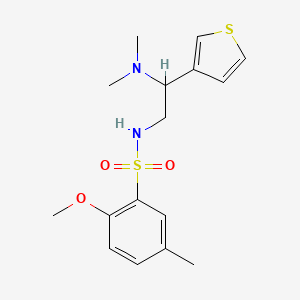
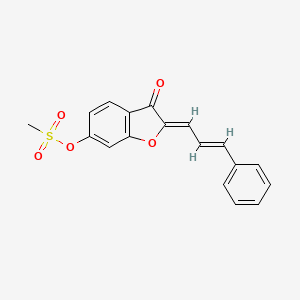
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
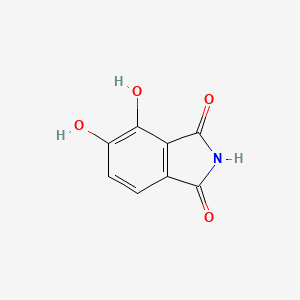
![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)